BenchChemオンラインストアへようこそ!

Methyl trans-4-methylpyrrolidine-2-carboxylate;hydrochloride

Actinomycin biosynthesis Antimicrobial SAR Stereochemical differentiation

Methyl trans-4-methylpyrrolidine-2-carboxylate hydrochloride (CAS 2805494-43-1, MF C₇H₁₄ClNO₂, MW 179.64 g/mol) is a chiral pyrrolidine derivative belonging to the class of carboxylic acid esters. Its IUPAC name, methyl (2R,4S)-4-methylpyrrolidine-2-carboxylate hydrochloride, defines the trans relationship between the carboxylate ester at the 2-position and the methyl group at the 4-position on the pyrrolidine ring, yielding two defined stereocenters.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
Cat. No. B13713446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl trans-4-methylpyrrolidine-2-carboxylate;hydrochloride
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C(=O)OC.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H
InChIKeyWOOLOOYCBNNORY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl trans-4-methylpyrrolidine-2-carboxylate Hydrochloride: Chiral Pyrrolidine Building Block for Pharmaceutical Synthesis


Methyl trans-4-methylpyrrolidine-2-carboxylate hydrochloride (CAS 2805494-43-1, MF C₇H₁₄ClNO₂, MW 179.64 g/mol) is a chiral pyrrolidine derivative belonging to the class of carboxylic acid esters [1]. Its IUPAC name, methyl (2R,4S)-4-methylpyrrolidine-2-carboxylate hydrochloride, defines the trans relationship between the carboxylate ester at the 2-position and the methyl group at the 4-position on the pyrrolidine ring, yielding two defined stereocenters . The hydrochloride salt form enhances aqueous solubility and bench stability relative to the free amine, facilitating routine use as a synthetic intermediate in medicinal chemistry and peptide chemistry applications [2]. This compound serves as a protected derivative of trans-4-methyl-L-proline, a rare non-proteinogenic amino acid incorporated into several bioactive natural products and pharmaceutical candidates [3].

Why Methyl trans-4-methylpyrrolidine-2-carboxylate Hydrochloride Cannot Be Substituted with Generic Analogs


Although the 4-methylpyrrolidine-2-carboxylate scaffold appears in multiple stereoisomeric forms and within broader pyrrolidine-containing compound libraries, the specific (2R,4S) trans-configuration of this compound imparts distinct conformational effects that manifest in downstream molecular recognition and biological activity. The replacement of L-proline by (2R,4S)-4-methyl-proline in griselimycin-derived antibiotics increases metabolic stability and anti-tuberculosis potency compared to the unsubstituted parent, an effect directly attributed to the trans-4-methyl stereochemistry [1]. Furthermore, in actinomycin biosynthesis, trans-4-methylproline incorporation produces novel actinomycins (K1t, K2t) with distinct rank-order antimicrobial potency (D > K1t > K1c > K2t > K2c), demonstrating that the trans versus cis diastereomer at position 4 yields quantitatively differentiable biological outcomes [2]. These class-level and direct comparative data establish that stereochemical configuration is not interchangeable; procurement decisions predicated solely on the 4-methylpyrrolidine core risk selecting an analog with suboptimal or unintended downstream performance.

Product-Specific Quantitative Evidence Guide for Methyl trans-4-methylpyrrolidine-2-carboxylate Hydrochloride


Stereochemical Configuration Defines Bioactivity Rank Order in Actinomycin Analogs

Biosynthetic incorporation of trans-4-methylproline into actinomycin by Streptomyces parvulus yields actinomycins K(1t) and K(2t), where one or two proline positions are substituted with trans-4-methylproline, respectively. In side-by-side antimicrobial potency comparisons with actinomycin D (native proline) and the cis-4-methylproline-derived actinomycins K(1c) and K(2c), the activity rank order was unambiguously D > K(1t) > K(1c) > K(2t) > K(2c) [1]. The trans-4-methylproline-derived K(1t) consistently outperformed the cis-derived K(1c), demonstrating that stereochemistry at the 4-position directly determines functional hierarchy.

Actinomycin biosynthesis Antimicrobial SAR Stereochemical differentiation

Fmoc-Protected trans-4-Methylproline Synthesis Achieves 86:14 Diastereoselectivity Ratio

The synthesis of Fmoc-protected trans-4-methylproline from D-serine was demonstrated to produce an 86:14 syn/anti diastereoselectivity ratio in the key hydrogenation step when using Raney nickel [1]. This methyl ester hydrochloride serves as a precursor to this Fmoc-protected building block. The 86% diastereomeric excess defines the practical limit of stereochemical purity achievable in subsequent peptide coupling reactions.

Diastereoselective synthesis Fmoc-protected amino acids Peptide chemistry

trans-4-Methylproline Incorporation in Methylgriselimycin Increases Metabolic Stability and Anti-Tuberculosis Potency Over Proline-Containing Parent

Griselimycin (GM) and methylgriselimycin (MGM) are cyclic depsipeptides differing only by the presence of L-(R)-4-methyl-proline (i.e., (2S,4R)-4-methylproline) at position 8 in MGM instead of L-proline in GM [1]. The authors report that 'methylation increases both metabolic stability and activity of MGM compared to GM' [1]. Three (2S,4R)-4-methylproline moieties of methylgriselimycin have been shown to play significant roles in both target binding to DnaN and metabolic stability [2]. Mycoplanecin E, which shares the 4-methylproline motif, achieves a minimum inhibitory concentration (MIC) of 83 ng/mL against Mycobacterium tuberculosis, outcompeting griselimycin by approximately 24-fold [2].

Anti-tuberculosis Griselimycin Metabolic stability

N-Boc-trans-4-methyl-L-Proline Methyl Ester Patent Claims Improved Stereoselectivity and Yield Over Prior Art

Chinese Patent CN110372558A discloses a preparation method for N-Boc-trans-4-methyl-L-proline methyl ester, of which methyl trans-4-methylpyrrolidine-2-carboxylate hydrochloride is the deprotected precursor [1]. The patent states that the method 'overcomes the disadvantage of poor stereoselectivity in the prior art' and achieves 'high total yield' using cheap and readily available starting materials [1]. Separately, a 2019 RSC Advances publication by Sun et al. reports 'a general and practical synthetic process for all the four diastereoisomers of Boc-protected 4-methylproline carboxylates' with 'essentially complete stereoselectivity on the gram scale,' representing 'the most diastereoselective preparation of 4-methylproline derivatives to date' [2].

N-Boc-protected proline derivatives Stereoselective synthesis Pharmaceutical intermediates

Hydrochloride Salt Provides Solubility and Handling Advantages Over Free Base Form

The hydrochloride salt of methyl trans-4-methylpyrrolidine-2-carboxylate (MW 179.64 g/mol) provides well-documented handling advantages compared to the free amine. The free base methyl (2R,4S)-4-methylpyrrolidine-2-carboxylate has a molecular weight of 143.18 g/mol [1], and the hydrochloride addition increases aqueous solubility, enabling dissolution in water or ethanol as reported for the structurally analogous trans-4-methyl-L-proline hydrochloride . Storage specifications from commercial vendors indicate the hydrochloride salt is a stable solid that can be stored at 2–8°C or in cool, dry conditions .

Salt form selection Solubility Formulation

4-Methylproline Motif Enables Discovery of Nostoweipeptin W1–W7 and Nostopeptolide L1–L4 with Hepatocyte-Protective Activity

Screening of 116 cyanobacterial strains using 4-methylproline biosynthetic genes (nosE/nosF) as a genetic marker led to the discovery of 11 new nonribosomal cyclic peptides—nostoweipeptin W1–W7 and nostopeptolide L1–L4—from Nostoc species [1]. Nostoweipeptins contain two 4-methylproline residues, while nostopeptolides contain one 4-methylproline along with 4-hydroxyproline. Peptides from both groups inhibit microcystin-induced apoptosis of HEK293 hepatocytes by blocking the organic anion transporters OATP1B1/B3 [1]. The 4-methylproline residue thus serves as both a biosynthetic marker and a structural determinant of the hepatocyte-protective phenotype.

Natural product discovery Cyanobacterial peptides Hepatoprotective

Application Scenarios for Methyl trans-4-methylpyrrolidine-2-carboxylate Hydrochloride in Drug Discovery and Chemical Biology


Synthesis of DnaN-Targeting Anti-Tuberculosis Agents

This compound serves as a direct synthetic precursor for (2S,4R)-4-methylproline residues used in methylgriselimycin, mycoplanecins, and related cyclic depsipeptide antibiotics targeting the DNA polymerase III sliding clamp (DnaN) of Mycobacterium tuberculosis. Mycoplanecin E achieves a MIC of 83 ng/mL—a ~24-fold improvement over griselimycin—and the 4-methylproline motif is explicitly validated as essential for both target binding affinity and metabolic stability [1][2]. Medicinal chemistry teams developing DnaN inhibitors should prioritize this trans-configured building block for its demonstrated role in potency optimization.

Asymmetric Synthesis of 4-Substituted Proline Derivatives and Peptidomimetics

The compound's (2R,4S) stereochemistry is foundational for synthesizing N-Boc-trans-4-methyl-L-proline methyl ester, a pharmaceutical intermediate for which patent CN110372558A claims improved stereoselectivity and yield over prior art [1]. The 2019 RSC Advances publication by Sun et al. demonstrates essentially complete stereoselectivity for all four diastereoisomers of Boc-protected 4-methylproline carboxylates at gram scale, establishing a robust framework for structure-stereochemistry-activity relationship (SSAR) investigations of 4-substituted proline-containing peptides [2].

Solid-Phase Peptide Synthesis of Conformationally Constrained Bioactive Peptides

Following Fmoc protection, the trans-4-methylproline derived from this methyl ester has been incorporated into nonapeptide and decapeptide bradykinin analogs via solid-phase synthesis, replacing proline at position 3 to probe conformational effects on receptor binding and signaling [1]. The documented 86:14 syn/anti ratio for Fmoc-trans-4-methylproline synthesis from D-serine provides a quantitative baseline for assessing diastereomeric purity in final peptide therapeutics and tool compounds [2].

Medicinal Chemistry SAR Exploration of Pyrrolidine-Based Scaffolds

As a member of the broader pyrrolidine-2-carboxylate family—a privileged scaffold in drug discovery with reported applications in acetyl-CoA carboxylase inhibition, melanocortin-4 receptor antagonism, and GPCR43 agonism—this specific trans-4-methyl derivative enables SAR studies where the methyl substituent and its defined stereochemistry modulate steric bulk and lipophilicity at position 4 [1][2]. The hydrochloride salt format provides the aqueous solubility and storage stability required for parallel synthesis workflows in medicinal chemistry laboratories.

Quote Request

Request a Quote for Methyl trans-4-methylpyrrolidine-2-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.